molecular formula C13H13N3O5S B3022216 [(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid CAS No. 1142202-78-5

[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

Cat. No. B3022216
M. Wt: 323.33 g/mol
InChI Key: MYYOSANFGDVIKO-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazol, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative features additional functional groups, including an amine linked to a 4-methoxyphenyl group, a methoxy group, and an acetic acid moiety. These modifications suggest that the compound could have interesting chemical and biological properties, potentially relevant to pharmaceutical applications.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol compounds has been described in the literature. For instance, a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which shares the 1,3,4-thiadiazol core with the compound of interest, has been prepared from aminoisoxazoles through skeletal rearrangement and subsequent reactions involving alkoxycarbonyl isothiocyanates and O-methylhydroxylamine . Another synthetic route for a similar compound, 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid, starts with cyanoacetamide and involves steps such as oximation, alkylation, aminolysis, bromation, cyclization with potassium thiocyanate, and hydrolysis in a base environment . These methods provide a foundation for the synthesis of the compound , although specific details would need to be tailored to introduce the 4-methoxyphenyl group and other unique features.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol derivatives can be complex, with potential for various intermolecular interactions. For example, cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different carboxylic acids have been studied, revealing hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability and geometry of the crystal structures . These findings are relevant to the compound of interest, as the presence of the acetic acid moiety and the aromatic methoxyphenyl group could lead to similar intermolecular interactions, influencing its crystalline form and potentially its reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the literature on similar 1,3,4-thiadiazol derivatives suggests that these compounds can participate in a variety of chemical transformations. The amino group can be involved in the formation of amides or Schiff bases, while the acetic acid moiety could undergo esterification or amide bond formation. The presence of the methoxy group could influence the electron density on the thiadiazol ring, affecting its reactivity in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The 1,3,4-thiadiazol core is known for its stability and potential for hydrogen bonding, which could affect the compound's solubility and boiling point. The aromatic methoxyphenyl group could contribute to the compound's UV-Vis absorption characteristics, making it potentially useful for spectroscopic analysis. The acetic acid moiety could impart acidity to the compound, influencing its behavior in different pH environments.

Scientific Research Applications

Application 3: Antibacterial Activity and CT-DNA Binding

  • Summary of the Application: 1,3,4-Thiadiazole molecules were synthesized and their antibacterial activity was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
  • Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
  • Results: The molecules had an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Application 4: Antimicrobial Agents

  • Summary of the Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .
  • Methods of Application: The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .
  • Results: The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Application 5: Anti-Inflammatory Activity

  • Summary of the Application: 1,3,4-Thiadiazole derivatives have shown extensive biological activities, including anti-inflammatory activity .

Application 6: Anticancer Activity

  • Summary of the Application: 1,3,4-Thiadiazoles display a broad spectrum of biological activities, including anticancer activity .

Future Directions

The future research directions could involve exploring the various biological activities exhibited by this compound and similar thiadiazole derivatives. These compounds could potentially be used in the development of new drugs for treating various diseases .

properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S/c1-20-9-4-2-8(3-5-9)14-12(19)13-16-15-10(22-13)6-21-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYOSANFGDVIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127110
Record name Acetic acid, 2-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

CAS RN

1142202-78-5
Record name Acetic acid, 2-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
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[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
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[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
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[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
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[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

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